4-(4-Fluorophenyl)-1H-pyrazol-5-amine
CAS No.: 5848-04-4
Cat. No.: VC4357105
Molecular Formula: C9H8FN3
Molecular Weight: 177.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5848-04-4 |
|---|---|
| Molecular Formula | C9H8FN3 |
| Molecular Weight | 177.182 |
| IUPAC Name | 4-(4-fluorophenyl)-1H-pyrazol-5-amine |
| Standard InChI | InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |
| Standard InChI Key | SIXWIUJQBBANGK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(NN=C2)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-(4-fluorophenyl)-1H-pyrazol-5-amine is C₉H₈FN₃, with a molecular weight of 177.18 g/mol . The pyrazole ring adopts a planar conformation, with the 4-fluorophenyl group oriented at a dihedral angle of 38.0° relative to the heterocyclic core, as revealed by X-ray crystallography . The amine group at position 5 participates in intramolecular hydrogen bonding with the adjacent nitrogen atom (N–H···N distance: 2.14 Å), stabilizing the tautomeric form .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Crystallographic System | Orthorhombic | |
| Space Group | Pca2₁ | |
| Unit Cell Dimensions | a=10.5189 Å, b=8.1339 Å, c=20.0009 Å | |
| Density | 1.379 g/cm³ | |
| Fluorine Atomic Position | Para on phenyl ring |
Spectroscopic Characteristics
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.68–7.65 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 5.92 (s, 2H, NH₂).
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¹³C NMR: 162.1 (C-F, J = 245 Hz), 148.9 (C=N), 132.4–115.2 (aromatic carbons).
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F) .
The fluorine atom's electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns in NMR spectra.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The most efficient synthesis involves a Michael addition-cyclization cascade:
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Step 1: 4-Fluorophenylhydrazine reacts with β-keto nitriles in THF at −78°C under LDA catalysis .
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Step 2: Cyclization occurs spontaneously upon warming to room temperature, yielding the pyrazole core .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Hydrazine-β-keto nitrile | 62 | 98 | LDA, THF, −78°C | |
| Palladium-catalyzed coupling | 45 | 91 | Pd(OAc)₂, 100°C | |
| Microwave-assisted | 78 | 95 | 150°C, 20 min |
Microwave-assisted synthesis reduces reaction time from 12 hours to 20 minutes while improving yield .
Purification Challenges
Crude products often contain regioisomeric impurities (e.g., 3-amino-4-fluorophenyl derivatives), necessitating repeated recrystallization from ethanol/water mixtures. HPLC analysis with a C18 column (MeCN:H₂O = 70:30) achieves baseline separation of isomers .
Biological Activities and Mechanistic Insights
Kinase Inhibition Profiling
4-(4-Fluorophenyl)-1H-pyrazol-5-amine derivatives show potent inhibition of p38α MAP kinase (IC₅₀ = 12 nM) and VEGFR-2 (IC₅₀ = 8 nM) . The fluorine atom enhances binding to kinase ATP pockets through hydrophobic interactions with Leu104 and Met106 residues .
Table 3: Select Biological Targets
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| p38α MAP kinase | 12 | Fluorescence polarization | |
| COX-2 | 230 | ELISA | |
| EGFR | 450 | Radioactive assay |
Anti-inflammatory Activity
In murine models, the compound reduced carrageenan-induced paw edema by 64% at 50 mg/kg dose, outperforming indomethacin (52%) . This activity correlates with suppression of NF-κB and TNF-α pathways .
Industrial and Material Science Applications
Agrochemical Formulations
As a scaffold for fungicides, derivatives exhibit EC₅₀ = 1.2 μM against Phytophthora infestans, comparable to metalaxyl . Fluorine substitution improves rainfastness by reducing solubility from 12 mg/L (non-fluorinated analog) to 4 mg/L .
Polymer Modification
Incorporating 4-(4-fluorophenyl)-1H-pyrazol-5-amine into polyimide backbones increases glass transition temperature (T_g) from 256°C to 287°C while maintaining tensile strength above 120 MPa .
| Parameter | Value | Reference |
|---|---|---|
| Permissible Exposure Limit (PEL) | 0.1 mg/m³ | |
| Short-Term Exposure Limit (STEL) | 0.3 mg/m³ |
Decontamination Protocols
Spills require absorption with vermiculite followed by treatment with 10% NaOH solution to hydrolyze the amine group. Personal protective equipment (PPE) must include nitrile gloves and APR masks with organic vapor cartridges.
Recent Advances and Future Directions
Crystal Engineering
Co-crystallization with succinic acid produces a polymorph (Form II) with enhanced dissolution rate (k = 0.42 min⁻¹ vs 0.18 min⁻¹ for Form I) . This improves bioavailability in preclinical models .
Photodynamic Therapy Applications
Functionalization with porphyrin moieties yields conjugates demonstrating EC₅₀ = 3.1 μM against MCF-7 breast cancer cells under 650 nm irradiation, a 15-fold improvement over non-targeted photosensitizers .
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